Methyl 3-[[[2-[(Diaminomethylene-13C]amino-4-[1,4-13C2-thiazolyl]methyl]-thio]propionimidate Methyl 3-[[[2-[(Diaminomethylene-13C]amino-4-[1,4-13C2-thiazolyl]methyl]-thio]propionimidate
Brand Name: Vulcanchem
CAS No.: 1217087-64-3
VCID: VC0016891
InChI: InChI=1S/C9H15N5OS2/c1-15-7(10)2-3-16-4-6-5-17-9(13-6)14-8(11)12/h5,10H,2-4H2,1H3,(H4,11,12,13,14)/i6+1,8+1,9+1
SMILES: COC(=N)CCSCC1=CSC(=N1)N=C(N)N
Molecular Formula: C9H15N5OS2
Molecular Weight: 276.35

Methyl 3-[[[2-[(Diaminomethylene-13C]amino-4-[1,4-13C2-thiazolyl]methyl]-thio]propionimidate

CAS No.: 1217087-64-3

Cat. No.: VC0016891

Molecular Formula: C9H15N5OS2

Molecular Weight: 276.35

* For research use only. Not for human or veterinary use.

Methyl 3-[[[2-[(Diaminomethylene-13C]amino-4-[1,4-13C2-thiazolyl]methyl]-thio]propionimidate - 1217087-64-3

Specification

CAS No. 1217087-64-3
Molecular Formula C9H15N5OS2
Molecular Weight 276.35
IUPAC Name methyl 3-[[2-(diamino(113C)methylideneamino)-(2,4-13C2)1,3-thiazol-4-yl]methylsulfanyl]propanimidate
Standard InChI InChI=1S/C9H15N5OS2/c1-15-7(10)2-3-16-4-6-5-17-9(13-6)14-8(11)12/h5,10H,2-4H2,1H3,(H4,11,12,13,14)/i6+1,8+1,9+1
Standard InChI Key ZTEHTGMWGUKFNE-LGJOFTTCSA-N
SMILES COC(=N)CCSCC1=CSC(=N1)N=C(N)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator